

Application Note: High-Precision Quantification of H3K27 Methylation Using Heavy Isotope Labeled Peptides

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Compound of Interest

Compound Name: H3K27(Me) (15-34)

Cat. No.: B1573942

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Abstract & Introduction

Trimethylation of Histone H3 at Lysine 27 (H3K27me₃) is a critical repressive epigenetic mark regulated by the Polycomb Repressive Complex 2 (PRC2), specifically its catalytic subunit EZH2. Aberrant H3K27 methylation is a hallmark of various cancers, making its precise quantification essential for drug development (e.g., EZH2 inhibitors) and mechanistic studies.

Traditional antibody-based methods (Western Blot, ELISA) suffer from epitope occlusion—where adjacent modifications (like H3S28 phosphorylation) block antibody binding—and cross-reactivity, leading to semi-quantitative results. Mass Spectrometry (MS) offers the gold standard for absolute quantification.

This guide details a Targeted LC-MS/MS protocol using heavy isotope-labeled (SIS) peptides. It utilizes chemical derivatization with propionic anhydride to overcome the biochemical challenges of histone analysis, ensuring robust chromatographic retention and precise stoichiometry.

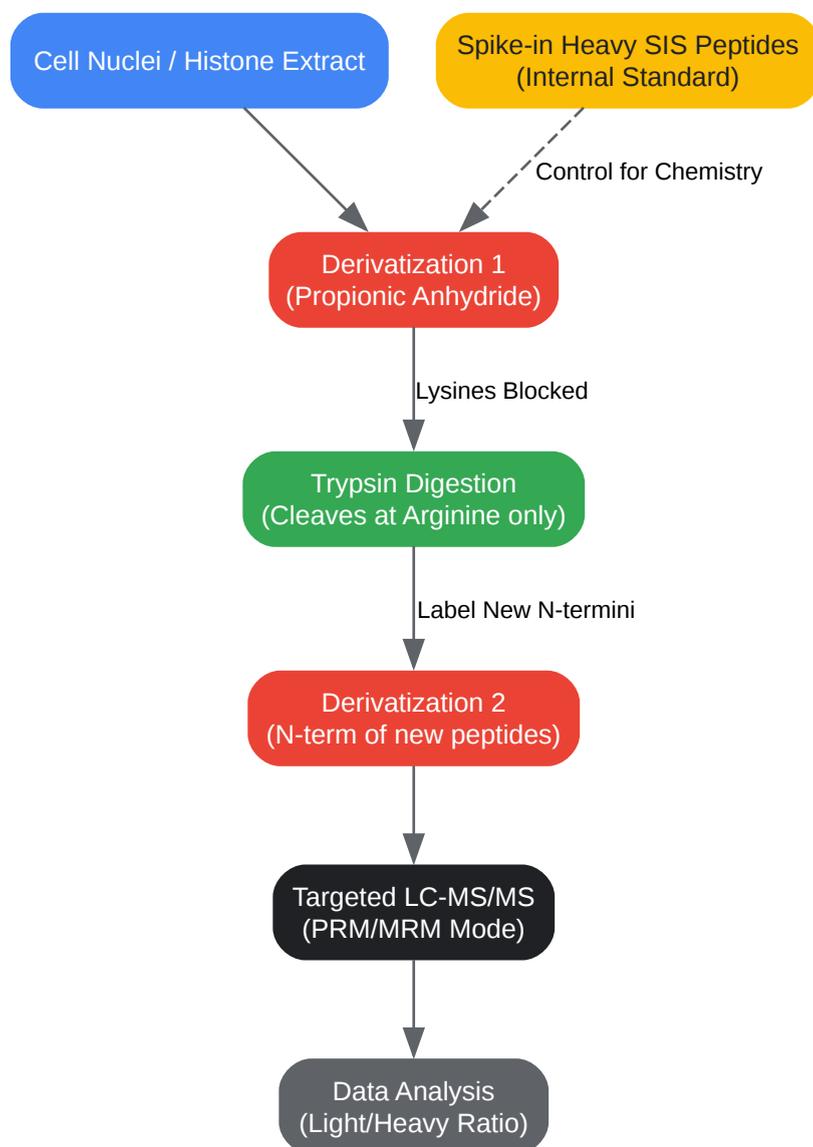
The Principle: Chemical Derivatization^{[1][2][3][4]}

Histones are highly basic, lysine-rich proteins. Standard trypsin digestion generates small, hydrophilic peptides (e.g., H3K27 is surrounded by lysines) that bind poorly to C18 columns and are difficult to detect.

To solve this, we utilize the Propionylation Protocol (pioneered by the Garcia Lab).

- **Chemical Blockade:** Propionic anhydride reacts with unmodified and monomethylated lysine -amino groups and the N-terminal -amine.
- **Arg-C Like Digestion:** Because lysines are blocked, Trypsin can only cleave at Arginine (R) residues.^[1] This generates consistently sized, hydrophobic peptides ideal for LC-MS.
- **Isobaric Resolution:** The mass shift allows differentiation between acetylation (42 Da) and trimethylation (42 Da) via high-resolution MS or specific fragmentation patterns, though propionylation (+56 Da) moves the unmethylated state far away from these interferences.

Workflow Visualization



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Figure 1: The "One-Pot" Histone Derivatization Workflow. Heavy peptides are spiked in prior to derivatization to control for reaction efficiency.

Materials & Reagents

Critical Reagents

- Heavy Isotope Labeled Peptides (SIS): Synthetic peptide sequence KSAPATGGVKKPHR (H3 aa 27-40).
 - Label: C-terminal Arginine (

), Mass shift +10 Da.

- Variants: You require a mix containing the specific states you wish to quantify (e.g., Unmod, K27me1, K27me2, K27me3).
- Propionic Anhydride: Must be fresh. Hydrolyzes rapidly in moisture.
- Ammonium Hydroxide (NH₄OH): For pH adjustment.[2]
- Trypsin (Sequencing Grade): Promega or equivalent.[2]
- C18 Stage-Tips or Spin Columns: For desalting.

Detailed Protocol

Phase 1: Nuclei Isolation & Acid Extraction

Goal: Isolate pure histones from chromatin.

- Lysis: Resuspend cell pellet (- cells) in Nuclei Isolation Buffer (PBS + 0.1% Triton X-100 + Protease Inhibitors). Incubate on ice for 10 min.
- Spin: Centrifuge at 3,000 x g for 5 min at 4°C. Discard supernatant (cytosol).
- Acid Extraction: Resuspend nuclei pellet in 0.2N (approx 100-200 µL). Incubate with rotation at 4°C for 2-4 hours. Acid solubilizes basic histones while precipitating DNA and other proteins.
- Clarify: Centrifuge at 16,000 x g for 10 min. Save the supernatant (Histones).
- Precipitation: Add TCA to final 20% or use Acetone precipitation. Wash pellet with cold acetone/HCl. Air dry.
- Resuspension: Dissolve histone pellet in 20 µL water.

Phase 2: Chemical Derivatization (Propionylation)

Goal: Block Lysines and add hydrophobicity.

- Buffer: Add 20 μ L of 100 mM Ammonium Bicarbonate (AmBic) to the histone sample.
- Spike-in: Add defined amount of Heavy SIS Peptide Mix (e.g., 1 pmol each).
 - Note: Spiking here controls for the derivatization efficiency of the heavy standard vs the endogenous peptide.
- Reaction 1:
 - Prepare Propionylation Reagent: Mix Propionic Anhydride and Acetonitrile (1:3 v/v). Make immediately before use.
 - Add Propionylation Reagent to sample (1:2 ratio, e.g., 20 μ L reagent to 40 μ L sample).
 - pH Adjustment (CRITICAL): Immediately adjust pH to 8.0 using NH_4OH . The reaction generates acid; if pH drops < 7, the reaction fails.
 - Incubate 20 min at Room Temp (RT).
 - Dry completely in a SpeedVac.
- Digestion:
 - Resuspend in 50 μ L 100 mM AmBic.
 - Add Trypsin (1:20 enzyme:substrate ratio).
 - Incubate overnight at 37°C.
- Reaction 2 (N-terminal labeling):
 - Repeat the propionylation step (Step 3) on the digested peptides. This ensures the newly formed N-terminus of the peptide is propionylated.
 - Dry completely in SpeedVac.

- Desalting: Resuspend in 0.1% TFA, desalt using C18 Stage-Tips, and elute in 50% Acetonitrile/0.1% FA.

Phase 3: Mass Spectrometry (LC-MS/MS) settings

Target Peptide: H3(27-40) - KSAPATGGVKKPHR

- Column: C18 Reverse Phase (e.g., 75 µm ID x 25 cm).
- Gradient: 0% to 35% Buffer B (Acetonitrile) over 45-60 min. Histone peptides are hydrophilic; a shallow gradient is required.
- Acquisition Mode: Parallel Reaction Monitoring (PRM) or Data Independent Acquisition (DIA). PRM is preferred for highest sensitivity.

Mass Shift Calculation Table

The mass of the peptide changes based on modifications. Base

Sequence:KSAPATGGVKKPHR (Monoisotopic Mass: ~1463 Da unmodified/underivatized)

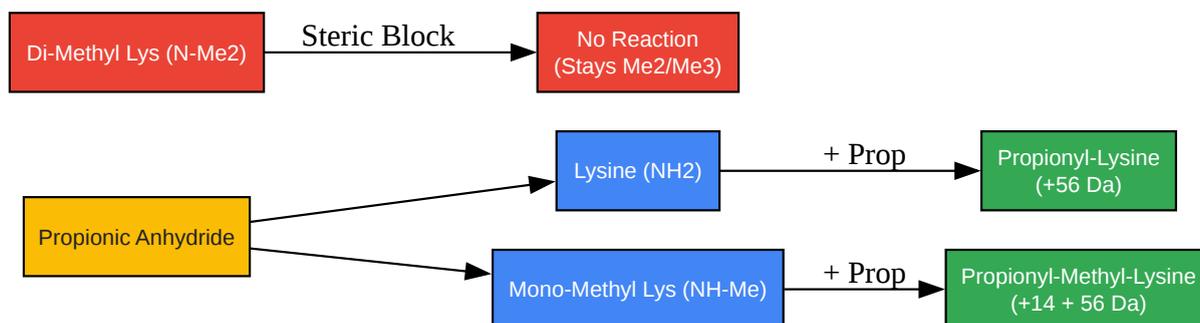
State	Modifications (Endogenous)	Propionyl Groups Added	Mass Shift (vs Native)
Unmodified	None	4 (N-term, K27, K36, K37)	+224.10 Da
H3K27me1	Methyl (K27)	4 (N-term, K27*, K36, K37)	+238.12 Da
H3K27me2	2 Methyls (K27)	3 (N-term, K36, K37)	+196.10 Da
H3K27me3	3 Methyls (K27)	3 (N-term, K36, K37)	+210.11 Da

*Note on me1: Monomethyl-lysine retains a proton and CAN be propionylated. Di- and Tri-methyl lysine cannot. This is a crucial distinction for mass calculation.

Data Analysis & Quantification

Mechanism of Reaction

Understanding the chemistry is vital for interpreting the spectra.



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Figure 2: Reaction specificity. Only Unmodified and Monomethylated Lysines accept a propionyl group.

Calculation

For absolute quantification of H3K27me3:

For Relative Stoichiometry (Percentage of total H3):

Note: When using heavy peptides, ensure you correct for the specific response factor of each peptide if you are comparing different methylation states against each other, although propionylation largely normalizes ionization efficiency.

References

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- [2. An optimized and high-throughput method for histone propionylation and DIA analysis for the identification and quantification of histone post-translational modifications - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. Chemical derivatization of histones for facilitated analysis by mass spectrometry - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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